molecular formula C32H19NO2S2 B1459253 endo-DNTT-PMI (DNTT-Precursor) CAS No. 1269669-43-3

endo-DNTT-PMI (DNTT-Precursor)

Cat. No. B1459253
CAS RN: 1269669-43-3
M. Wt: 513.6 g/mol
InChI Key: FPMSTHBKYOHKKO-UHFFFAOYSA-N
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Description

“endo-DNTT-PMI (DNTT-Precursor)” is a soluble precursor material of organic semiconductors . It is used for fabricating solution-processable thin film devices . This compound is a part of the Dinaphtho [2,3- b :2’,3’- f ]thieno [3,2- b ]thiophene (DNTT) family, developed by Takimiya, and is widely used as an air-stable and high-performance p-type organic semiconducting material .


Synthesis Analysis

The synthesis of “endo-DNTT-PMI (DNTT-Precursor)” involves heating at 200 °C along with the elimination of an N-phenylmaleimide (PMI) moiety . This process converts DNTT-PMIs to DNTT . A DNTT thin film is successfully fabricated by coating DNTT-PMIs on a substrate followed by heating .


Molecular Structure Analysis

The molecular formula of “endo-DNTT-PMI (DNTT-Precursor)” is C32H19NO2S2 . Its IUPAC name is 27-phenyl-4,16-dithia-27-azaoctacyclo [16.6.5.02,17.03,15.05,14.07,12.019,24.025,29]nonacosa-2 (17),3 (15),5,7,9,11,13,19,21,23-decaene-26,28-dione .


Chemical Reactions Analysis

The chemical reaction involved in the conversion of “endo-DNTT-PMI (DNTT-Precursor)” to DNTT is influenced by the molecular aggregation of the precursor compound . The endo-isomer is readily converted to DNTT in the film by heating .


Physical And Chemical Properties Analysis

The physical and chemical properties of “endo-DNTT-PMI (DNTT-Precursor)” make it suitable for use in the fabrication of electronic circuits in a low-cost and efficient manner by printing . It is solution-processable and thermally convertible to DNTT in thin-film .

Scientific Research Applications

Organic Transistor Fabrication

Both endo-DNTT-PMI and exo-DNTT-PMI are precursors to Dinaphtho[2,3-b:2’,3’-f]thieno[3,2-b]thiophene (DNTT), which is a high-performance p-type organic semiconductor . These precursors are soluble and can be converted to DNTT by heating, which facilitates the fabrication of organic transistors through a solution process. This is particularly useful for creating thin-film transistors with high carrier mobilities .

Printed Electronics

The application in printed electronics is significant due to the precursors’ ability to be processed in solution and converted to DNTT upon heating . This allows for the production of flexible sensors, displays, and solar cells on substrates like plastic film or paper, which are key components in the advancement of printed electronics technology.

Nonvolatile Memory Devices

Research has shown that devices fabricated using endo-DNTT-PMI and exo-DNTT-PMI can be applied to nonvolatile memory devices . These materials contribute to the development of memory storage that retains data without the need for a constant power supply, which is crucial for energy-saving electronic devices.

High-Performance Organic Semiconductors

The conversion of endo-DNTT-PMI and exo-DNTT-PMI to DNTT results in semiconductors that exhibit high performance. This is evidenced by the high carrier mobilities measured in devices using these materials, making them suitable for high-speed and efficient electronic applications .

Solution-Processable Materials

The solubility of endo-DNTT-PMI and exo-DNTT-PMI in common organic solvents overcomes the limitation of DNTT’s insolubility. This property is essential for the development of solution-processable materials, which simplifies the manufacturing process of electronic devices .

Advanced Material Research

The properties of endo-DNTT-PMI and exo-DNTT-PMI make them subjects of ongoing advanced material research. Their potential for creating new types of electronic materials that can be processed in innovative ways continues to be a topic of scientific interest .

Mechanism of Action

The mechanism of action of “endo-DNTT-PMI (DNTT-Precursor)” involves its conversion to DNTT by heating at 200 °C along with the elimination of an N-phenylmaleimide (PMI) moiety . This process allows the fabrication of DNTT-based devices in a solution process .

Future Directions

The future directions for “endo-DNTT-PMI (DNTT-Precursor)” could involve its use in the fabrication of various organic electronic devices such as transistors and solar cells . Its ability to be converted to DNTT by heating makes it a promising material for use in solution-processable thin film devices .

properties

IUPAC Name

27-phenyl-4,16-dithia-27-azaoctacyclo[16.6.5.02,17.03,15.05,14.07,12.019,24.025,29]nonacosa-2(17),3(15),5,7,9,11,13,19,21,23-decaene-26,28-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H19NO2S2/c34-31-25-23-19-12-6-7-13-20(19)24(26(25)32(35)33(31)18-10-2-1-3-11-18)29-27(23)30-28(37-29)21-14-16-8-4-5-9-17(16)15-22(21)36-30/h1-15,23-26H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPMSTHBKYOHKKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3C(C2=O)C4C5=CC=CC=C5C3C6=C4SC7=C6SC8=CC9=CC=CC=C9C=C87
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H19NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

endo-DNTT-PMI (DNTT-Precursor)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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